2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
Description
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is a sulfur-containing heterocyclic compound featuring a pyridine core substituted with two chlorine atoms at the 2- and 6-positions and a thioacetic acid moiety at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize physicochemical properties or target-specific applications.
Properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPHJNBCRKTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371120 | |
| Record name | [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80542-50-3 | |
| Record name | [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid typically involves the reaction of 2,6-dichloropyridine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various biologically active compounds, including enzyme inhibitors and receptor antagonists.
Synthetic Routes
The synthesis typically involves the reaction of 2,6-dichloropyridine with thioacetic acid under basic conditions. Alternative methods include using chloroacetic acid in the presence of a base to yield the desired product .
| Synthetic Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | 2,6-Dichloropyridine + Thioacetic Acid | Base (e.g., NaOH) | High |
| Reaction with Chloroacetic Acid | Chloroacetic Acid + 2,6-Dichloropyridine-4-thiol | Base (e.g., NaOH) | Moderate |
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins or enzymes. This mechanism makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.
Pharmacological Potential
The compound has shown promise in anti-inflammatory and anticancer research. Its biological activity is attributed to the thioacetic acid group, which enhances its reactivity towards biological targets.
| Biological Activity | Target Enzyme/Pathway | Potential Application |
|---|---|---|
| Enzyme Inhibition | Various Enzymes | Drug Development |
| Anticancer Activity | Cancer Cell Lines | Cancer Therapy Research |
| Anti-inflammatory Effects | Inflammatory Pathways | Treatment Strategies |
Industrial Applications
Agrochemicals Production
In the agrochemical industry, this compound is used as a building block for developing herbicides and pesticides. The compound's unique properties allow for the synthesis of derivatives that may enhance agricultural productivity while minimizing environmental impact .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various research settings:
- Study on Enzyme Inhibition: A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against certain kinases involved in cancer pathways.
- Agrochemical Research: Research conducted by agricultural scientists highlighted the efficacy of formulations containing this compound in controlling pest populations effectively while being less toxic to non-target organisms.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atoms on the pyridine ring can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,6-dichloropyridine core in the target compound likely increases acidity at the thioacetic acid group compared to methoxy-substituted triazoles (electron-donating) in .
- Biological Relevance: Triazinoindole-based analogs () are prioritized for protein-binding studies due to their planar aromatic systems, whereas pyridine derivatives may exhibit distinct pharmacokinetic profiles due to chlorine’s lipophilicity .
Electronic and Computational Properties
provides computational data for structurally related thioacetic acids, highlighting electronic properties critical for reactivity:
Table 2: HOMO-LUMO Energies and Molecular Properties
*Estimated based on substituent effects.
Toxicity and ADMET Profiles
- Triazole Derivatives : predicts low acute toxicity (LD₅₀ > 2,000 mg/kg) for dimethoxyphenyl-substituted thioacetic acids using GUSAR models .
- Chlorinated Pyridines : Chlorine substituents may increase hepatotoxicity risks compared to methoxy or bromo analogs, though specific data for the target compound is lacking .
Biological Activity
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of DPTA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
DPTA is characterized by its unique thioacetic acid structure combined with a dichloropyridine moiety. Its chemical formula is , and it features a sulfur atom that plays a critical role in its biological interactions. The presence of the dichloropyridine group enhances its reactivity and potential for biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of DPTA. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory process.
Table 1: Inhibitory Activity of DPTA on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| DPTA | 0.05 ± 0.02 | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The results indicate that DPTA exhibits comparable inhibitory activity against COX enzymes when compared to celecoxib, a well-known anti-inflammatory drug .
Anticancer Potential
DPTA has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Apoptosis Induction in Cancer Cells
In a study conducted by Hieke et al., the effects of DPTA on cancer cell viability were assessed using MTT assays. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 15 µM for breast cancer cells .
Table 2: Anticancer Activity of DPTA
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 12 |
The compound's mechanism of action appears to involve the modulation of apoptotic pathways, including the activation of caspases and the upregulation of pro-apoptotic proteins .
Mechanistic Insights
The biological activity of DPTA can be attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression:
- COX Inhibition : By inhibiting COX enzymes, DPTA reduces the production of pro-inflammatory prostaglandins.
- Apoptosis Induction : DPTA promotes apoptosis through mitochondrial pathways, leading to increased expression of Bax and decreased expression of Bcl-2.
- Cell Cycle Arrest : Studies indicate that DPTA may induce cell cycle arrest at the G1 phase in cancer cells, contributing to its anticancer effects .
Q & A
Q. How can advanced separation techniques isolate enantiomers or polymorphs of this compound?
- Techniques :
- Chiral Chromatography : Use amylose-based columns with hexane/isopropanol gradients .
- Crystallization Screening : Apply polymorph-directed crystallization via solvent evaporation under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
